
1,1-Diethoxy-3,3,5-trimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxy-3,3,5-trimethylcyclohexane is an organic compound with the molecular formula C13H26O2 It is a derivative of cyclohexane, featuring two ethoxy groups and three methyl groups attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diethoxy-3,3,5-trimethylcyclohexane can be synthesized through the reaction of 3,3,5-trimethylcyclohexanone with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to facilitate the formation of the diethoxy derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethoxy-3,3,5-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., NaBr) and amines (e.g., NH3) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3,3,5-trimethylcyclohexanone or 3,3,5-trimethylcyclohexanoic acid.
Reduction: Formation of 1,1-diethoxy-3,3,5-trimethylcyclohexanol or 3,3,5-trimethylcyclohexane.
Substitution: Formation of 1,1-dihalo-3,3,5-trimethylcyclohexane or 1,1-diamino-3,3,5-trimethylcyclohexane.
Aplicaciones Científicas De Investigación
1,1-Diethoxy-3,3,5-trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Diethoxy-3,3,5-trimethylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups and the cyclohexane ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diethoxy-3,3,5-trimethylcyclohexane: Similar in structure but with different functional groups.
3,3,5-Trimethylcyclohexanone: Lacks the ethoxy groups but shares the cyclohexane core.
3,3,5-Trimethylcyclohexanol: Contains a hydroxyl group instead of ethoxy groups.
Uniqueness
This compound is unique due to the presence of two ethoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and influence its reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C13H26O2 |
|---|---|
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
1,1-diethoxy-3,3,5-trimethylcyclohexane |
InChI |
InChI=1S/C13H26O2/c1-6-14-13(15-7-2)9-11(3)8-12(4,5)10-13/h11H,6-10H2,1-5H3 |
Clave InChI |
WIDBDXHTFRZAGJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CC(CC(C1)(C)C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


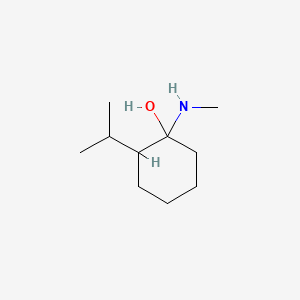
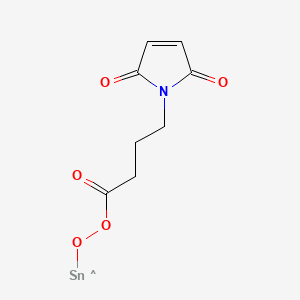


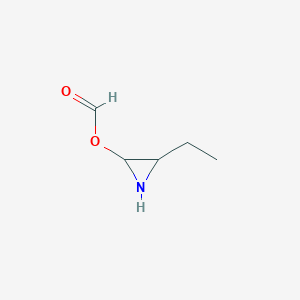
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)

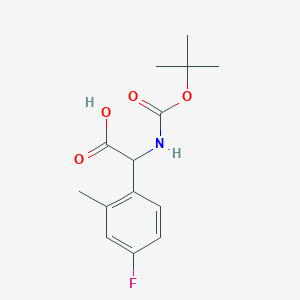
![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)

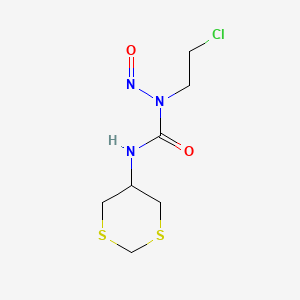
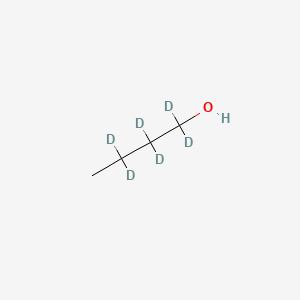
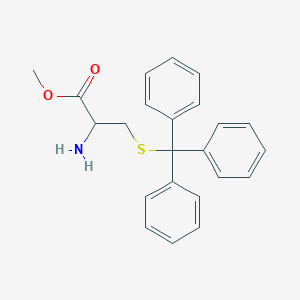
![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)
